1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It’s substituted with a 4-ethoxyphenyl group, a methoxymethyl group, and a carboxylic acid group .
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has a phenyl ring (a six-membered carbon ring) substituted with an ethoxy group (an oxygen atom bonded to two carbon atoms), a methoxymethyl group (a carbon atom bonded to three hydrogen atoms and one oxygen atom, which is in turn bonded to a carbon atom), and a carboxylic acid group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions . The carboxylic acid group can participate in acid-base reactions, forming salts and esters .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has been a subject of scientific interest due to its unique chemical structure and potential applications in various fields. The synthesis of this compound involves a two-step process starting from 1-azido-4-ethoxybenzene, reacting with ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis to form ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate. Subsequent saponification of the ester group and removal of acetal protection yield the target compound. This process highlights the compound's potential for further chemical modifications and applications in synthetic chemistry (Pokhodylo & Obushak, 2022).
Chemical Reactions and Derivatives
The versatility of this compound is further demonstrated through its involvement in various chemical reactions. For example, it can participate in reactions leading to the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing its role in the creation of fully substituted 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science (Chen, Liu, & Chen, 2010).
Application in Organic Synthesis
The compound's application extends to organic synthesis, where it serves as a building block for more complex molecules. For instance, it has been used in the efficient synthesis of ethyl 1,2,4-triazole-3-carboxylates, which are important intermediates in the synthesis of various heterocyclic compounds. This underscores its utility in the synthesis of biologically active molecules and potential pharmaceuticals (Khomenko, Doroschuk, & Lampeka, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-10-6-4-9(5-7-10)16-11(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRMSPTVMAUUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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